2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
Overview
Description
“2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .
Synthesis Analysis
Isoindolines and their derivatives can be synthesized using various methods . A novel synthesis technique for isoindolines/dioxoisoindolines has been developed that follows green chemistry principles . This involves simple heating and relatively quick solventless reactions .Chemical Reactions Analysis
Isoindolines and their derivatives can undergo various chemical reactions . The overall transformation involved in the synthesis of isoindolines includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Corrosion Inhibition
A study demonstrated that aza-pseudopeptides, including compounds structurally similar to 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, act as efficient corrosion inhibitors for mild steel in acidic environments. These inhibitors exhibit increased efficacy with concentration and adhere to the steel surface following Langmuir isotherm principles. This finding is essential in industrial applications where metal corrosion poses significant challenges (Chadli et al., 2017).
Heterogeneous Catalysis
In another research, derivatives of 2-Aminoisoindoline-1,3-dione, closely related to the chemical , were used to functionalize Fe3O4/chloro-silane core-shell nanoparticles. These modified nanoparticles demonstrated efficiency as reusable catalysts in the synthesis of 4H-pyrans, highlighting their potential in green chemistry and organic synthesis (Shabani et al., 2021).
Structural Characterization and NMR Spectroscopy
Isoindoline derivatives, such as 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, have been characterized using NMR spectroscopy, offering insights into their structural properties. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Dioukhane et al., 2021).
Nonlinear Optical (NLO) Applications
A study on 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione highlighted its potential in NLO applications due to its transparency in the UV, visible, and NIR regions. The compound's crystal structure, which includes intermolecular hydrogen bonds, contributes to its suitability for NLO uses (Prathap et al., 2017).
Tyrosinase Inhibition and Antioxidant Properties
Isoindoline derivatives have been studied for their tyrosinase inhibitory activity and antioxidant properties, relevant in cosmetic and pharmaceutical industries. One such compound demonstrated significant tyrosinase inhibition, surpassing that of standard controls, suggesting its potential in skin care applications (Then et al., 2018).
Antibacterial Agents
Isoindoline-1,3-dione derivatives, which include structures analogous to 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, have shown promise as antibacterial agents. These compounds have demonstrated efficacy against various bacterial strains, making them valuable in the development of new antimicrobial drugs (Rajesh et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-10(15-5-6-16-11)7-17-12(18)8-3-1-2-4-9(8)13(17)19/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNASFUELNZJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727500 | |
Record name | 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione | |
CAS RN |
867165-55-7 | |
Record name | 2-[(3-Chloro-2-pyrazinyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867165-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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